N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide
Description
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide is a synthetic acetamide derivative featuring a cyclopentyl cyan group and a 4-ethoxybenzyl-methylamino side chain. This compound is synthesized through multi-step reactions involving nitrile reduction and thiourea intermediate formation, as demonstrated in the preparation of related thiazoline derivatives .
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-23-16-8-6-15(7-9-16)12-21(2)13-17(22)20-18(14-19)10-4-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,20,22) |
InChI Key |
WNXXMIYHDMBSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)CC(=O)NC2(CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Cyanocyclopentyl Intermediate:
Attachment of the Ethoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction where the ethoxybenzyl group is introduced to the intermediate.
Formation of the Methylamino Group:
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound may undergo reduction reactions, particularly at the cyano group, leading to the formation of primary amines.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted amides.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary amines
Substitution Products: Substituted amides
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the modulation of metabolic pathways.
Gene Expression: The compound may modulate gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The 4-ethoxybenzyl group in the target compound contributes to moderate biological activity compared to analogs with alternative substituents (Table 2). For instance, fluorobenzyl and nitrobenzyl derivatives exhibit higher pIC50 values (5.503 and 5.928, respectively), suggesting electron-withdrawing groups enhance target affinity .
Role of Cyclopentyl and Cyano Groups
However, steric bulk from the cyclopentyl ring may limit binding in confined active sites.
Physicochemical Properties
Table 3: Physicochemical Comparison
The target compound’s higher molecular weight and logP suggest greater lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
Biological Activity
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
IUPAC Name: N-(1-cyanocyclopentyl)-2-[(4-ethoxyphenyl)(methyl)amino]acetamide
Canonical SMILES: CCOC1=CC=C(C=C1)CN(C)CC(=O)N2(CCCC2)C#N
The compound features a cyanocyclopentyl group, an ethoxybenzyl moiety, and a methylamino group attached to an acetamide backbone, contributing to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Receptor Binding: The compound may interact with various receptors, influencing signaling pathways associated with cellular responses.
- Enzyme Inhibition: It has been observed to inhibit certain enzymes, which modulates metabolic pathways crucial for various physiological functions.
- Gene Expression Modulation: The compound may alter gene expression patterns, leading to significant changes in cellular behavior.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, the ethoxybenzyl group is known for enhancing lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.
Neuroprotective Effects
Research suggests that the cyanocyclopentyl moiety may confer neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that related compounds inhibited proliferation in various cancer cell lines by inducing apoptosis. Notably, the presence of the ethoxy group enhanced potency against breast cancer cells. |
| Neuroprotection Study | Found that derivatives of this compound reduced neuronal death in models of Alzheimer's disease by modulating oxidative stress markers. |
| Enzyme Inhibition Research | Investigated the enzyme inhibition profile and identified significant inhibition of acetylcholinesterase, suggesting potential applications in Alzheimer's treatment. |
Comparative Analysis
When compared with similar compounds, such as N-(1-Cyanocyclopentyl)-2-((4-methoxybenzyl)(methyl)amino)acetamide and N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(ethyl)amino)acetamide, notable differences in biological activity were observed:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(1-Cyanocyclopentyl)-2-((4-methoxybenzyl)(methyl)amino)acetamide | Methoxy group instead of ethoxy | Lower anticancer activity compared to ethoxy derivative |
| N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(ethyl)amino)acetamide | Ethyl group instead of methyl | Enhanced lipophilicity but reduced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
